Benazepril hydrochloride
CAS No.: 86541-74-4
VCID: VC0193159
Molecular Formula: C24H29ClN2O5
Molecular Weight: 460.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Benazepril hydrochloride, commonly known under the brand name Lotensin, is a medication primarily used to manage hypertension (high blood pressure) . It is also prescribed for treating heart failure and diabetic kidney disease . As an initial treatment option for hypertension, Benazepril is administered orally and is sometimes combined with other medications like hydrochlorothiazide or amlodipine . Benazepril functions as an ACE (angiotensin converting enzyme) inhibitor, which means it reduces the activity of the renin-angiotensin-aldosterone system, leading to the relaxation of blood vessels . Common side effects of Benazepril include fatigue, dizziness, a persistent cough, and light-headedness when standing up . More serious, though less common, side effects can include kidney problems, hypotension, elevated potassium levels, and angioedema . It is contraindicated during pregnancy due to the potential harm to the fetus . Benazepril is available in tablet form in various dosages . Benazepril was first patented in 1981 and entered medical use in 1990 and is now available as a generic medication . In addition to its use in human medicine, benazepril is also used in veterinary medicine under the brand names Fortekor and VetACE to treat congestive heart failure in dogs and chronic kidney failure in cats and dogs . Chemically, benazeprilat is the active metabolite of benazepril, and it also functions as an angiotensin-converting enzyme inhibitor . |
---|---|
CAS No. | 86541-74-4 |
Product Name | Benazepril hydrochloride |
Molecular Formula | C24H29ClN2O5 |
Molecular Weight | 460.9 g/mol |
IUPAC Name | 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 |
Standard InChIKey | VPSRQEHTHIMDQM-FKLPMGAJSA-N |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
Appearance | White Solid |
Purity | > 95% |
Synonyms | 1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, monohydrochloride, [S-(R*,R*)]-; CGS 14824A HCl; Lotensin; (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin |
PubChem Compound | 5362123 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume